Benzoic acid, 4-(allyloxy)-3,5-diiodo-
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Overview
Description
Benzoic acid, 4-(allyloxy)-3,5-diiodo- is an organic compound characterized by the presence of a benzoic acid core substituted with allyloxy and diiodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(allyloxy)-3,5-diiodo- typically involves the allylation of benzoic acid followed by iodination. The allylation process can be achieved through the reaction of benzoic acid with allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of Benzoic acid, 4-(allyloxy)-3,5-diiodo- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(allyloxy)-3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The benzoic acid core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(allyloxy)-3,5-diiodo- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(allyloxy)-3,5-diiodo- involves its interaction with specific molecular targets. The allyloxy group can participate in various chemical reactions, while the diiodo groups can enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(allyloxy)-: Lacks the diiodo groups, resulting in different reactivity and applications.
Benzoic acid, 3,5-diiodo-:
Benzoic acid, 4-(propoxy)-3,5-diiodo-: Similar structure but with a propoxy group instead of an allyloxy group, leading to variations in reactivity and applications.
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
91634-08-1 |
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Molecular Formula |
C10H8I2O3 |
Molecular Weight |
429.98 g/mol |
IUPAC Name |
3,5-diiodo-4-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C10H8I2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14) |
InChI Key |
VILIAHQDNNOZJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1I)C(=O)O)I |
Origin of Product |
United States |
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